REACTION_CXSMILES
|
[Br:1][C:2]1[O:6][C:5]([C:7](Cl)=[O:8])=[CH:4][CH:3]=1.[C:10]([NH:13][CH2:14][CH2:15][NH2:16])(=[O:12])[CH3:11]>C(Cl)Cl.C(N(CC)CC)C>[NH:13]([CH2:14][CH2:15][NH:16][C:7]([C:5]1[O:6][C:2]([Br:1])=[CH:3][CH:4]=1)=[O:8])[C:10]([CH3:11])=[O:12]
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(O1)C(=O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)CCNC(=O)C=1OC(=CC1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |